molecular formula C12H19N5O2 B7168704 1-(2-Cyanopropyl)-1-methyl-3-[3-(3-methyl-1,2,4-oxadiazol-5-yl)propyl]urea

1-(2-Cyanopropyl)-1-methyl-3-[3-(3-methyl-1,2,4-oxadiazol-5-yl)propyl]urea

Cat. No.: B7168704
M. Wt: 265.31 g/mol
InChI Key: PSMQZTLIMVHNPO-UHFFFAOYSA-N
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Description

1-(2-Cyanopropyl)-1-methyl-3-[3-(3-methyl-1,2,4-oxadiazol-5-yl)propyl]urea is a synthetic organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes a cyanopropyl group, a methyl group, and an oxadiazole ring, which contribute to its distinctive chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Cyanopropyl)-1-methyl-3-[3-(3-methyl-1,2,4-oxadiazol-5-yl)propyl]urea typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the oxadiazole ring: This can be achieved by reacting a suitable nitrile with hydrazine hydrate under acidic conditions to form the oxadiazole ring.

    Introduction of the cyanopropyl group: This step involves the alkylation of the oxadiazole derivative with 2-bromopropionitrile in the presence of a base such as potassium carbonate.

    Formation of the urea linkage: The final step involves the reaction of the intermediate with methyl isocyanate to form the desired urea compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(2-Cyanopropyl)-1-methyl-3-[3-(3-methyl-1,2,4-oxadiazol-5-yl)propyl]urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyanopropyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary amines or alcohols.

    Substitution: Formation of substituted urea derivatives.

Scientific Research Applications

1-(2-Cyanopropyl)-1-methyl-3-[3-(3-methyl-1,2,4-oxadiazol-5-yl)propyl]urea has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe to study enzyme interactions.

    Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 1-(2-Cyanopropyl)-1-methyl-3-[3-(3-methyl-1,2,4-oxadiazol-5-yl)propyl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The cyanopropyl and oxadiazole groups play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Cyanopropyl)-3-methylurea: Lacks the oxadiazole ring, resulting in different chemical properties and reactivity.

    1-(3-Cyanopropyl)-1-methyl-3-[3-(3-methyl-1,2,4-oxadiazol-5-yl)propyl]urea: Similar structure but with variations in the position of the cyanopropyl group.

Uniqueness

1-(2-Cyanopropyl)-1-methyl-3-[3-(3-methyl-1,2,4-oxadiazol-5-yl)propyl]urea is unique due to the presence of both the cyanopropyl group and the oxadiazole ring, which confer distinct chemical properties and reactivity. These features make it a valuable compound for various scientific research applications and industrial uses.

Properties

IUPAC Name

1-(2-cyanopropyl)-1-methyl-3-[3-(3-methyl-1,2,4-oxadiazol-5-yl)propyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N5O2/c1-9(7-13)8-17(3)12(18)14-6-4-5-11-15-10(2)16-19-11/h9H,4-6,8H2,1-3H3,(H,14,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSMQZTLIMVHNPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)CCCNC(=O)N(C)CC(C)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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